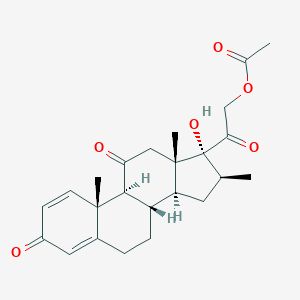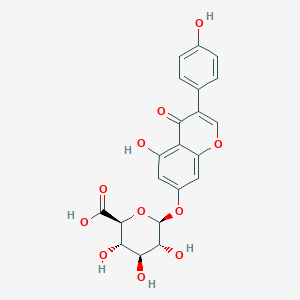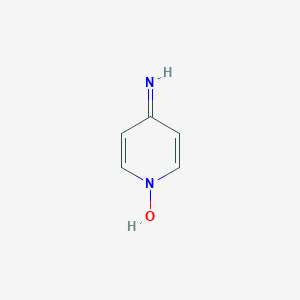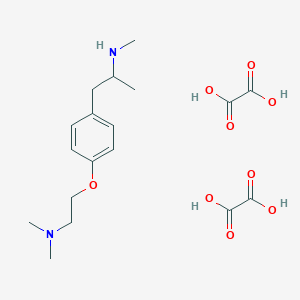
4-Fluoro-2,3-dihydro-1H-inden-1-amine
Descripción general
Descripción
4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indene, which is a bicyclic organic compound that has been extensively studied for its chemical and biological properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2,3-dihydro-1H-inden-1-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 4-Fluoro-2,3-dihydro-1H-inden-1-amine can reduce inflammation and pain. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDAC activity, 4-Fluoro-2,3-dihydro-1H-inden-1-amine can alter gene expression patterns and potentially inhibit the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Fluoro-2,3-dihydro-1H-inden-1-amine are complex and varied. This compound has been shown to have potent anti-inflammatory and analgesic effects, which are likely due to its inhibition of COX-2 activity. Additionally, it has been shown to have anti-cancer effects, which may be due to its inhibition of HDAC activity. However, the full extent of its biochemical and physiological effects is still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-Fluoro-2,3-dihydro-1H-inden-1-amine for lab experiments is its potent activity against COX-2 and HDACs. This makes it a valuable tool for investigating the role of these enzymes in various biological processes. Additionally, its relatively simple synthesis method and high purity make it a convenient compound for use in lab experiments. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4-Fluoro-2,3-dihydro-1H-inden-1-amine. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further investigation into its mechanism of action and biochemical and physiological effects may lead to new insights into the regulation of COX-2 and HDACs. Finally, there is potential for the development of new synthetic methods for the production of this compound, which may lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-amine involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reduced using sodium borohydride to yield 4-Fluoro-2,3-dihydro-1H-inden-1-amine. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
4-Fluoro-2,3-dihydro-1H-inden-1-amine has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new painkillers. Additionally, it has been found to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-fluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIMRBDZNUKOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585663 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
148960-34-3 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)




![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)


![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)


